molecular formula C13H14N2O3S B2931586 N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251551-74-2

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B2931586
CAS No.: 1251551-74-2
M. Wt: 278.33
InChI Key: ZVAWDSNLTJSEFS-UHFFFAOYSA-N
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Description

N-Methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a 4-methylthiazole moiety. This compound is of interest due to its structural resemblance to bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and antitumor research.

Properties

IUPAC Name

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-8-19-12(14-9)7-18-11-5-3-10(4-6-11)13(16)15-17-2/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAWDSNLTJSEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core via a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Structural Features of N-Methoxy-4-[(4-Methyl-1,3-Thiazol-2-yl)Methoxy]Benzamide and Analogues

Compound Name Core Structure Key Substituents Evidence ID
Target Compound Benzamide + Thiazole - 4-Methoxybenzamide
- 4-Methylthiazole via methoxy linkage
4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide Benzamide + Nitrothiazole - 4-Methoxybenzamide
- 5-Nitrothiazole
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Benzamide + Thiazole - 2-Phenoxybenzamide
- 4-Methylphenylthiazole
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide Benzamide + Oxazole + Thiazole - Benzamide
- 3,5-Dimethyloxazole via methoxy
- 4-Methylthiazole

Key Observations :

  • The target compound’s thiazole ring with a methyl group (4-position) contrasts with analogues bearing nitro (e.g., ) or phenyl (e.g., ) substituents, which may alter electronic properties and steric bulk.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Evidence ID
Target Compound 248.3 2.66 4 40.7
4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide 279.27 1.98* 6 98.2*
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 375.4* 4.50* 3 52.3*

*Estimated values based on structural similarity.

Key Observations :

  • The phenoxy group in enhances lipophilicity (logP ≈ 4.5), favoring hydrophobic interactions but possibly limiting aqueous solubility.

Key Observations :

  • The methyl-thiazole moiety in the target compound may mimic nitazoxanide’s thiazole core, suggesting possible anti-infective applications .
  • Phenoxy-substituted analogues (e.g., ) show significant biological modulation, indicating substituent flexibility for optimizing activity.

Biological Activity

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields.

The molecular formula for this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S with a molecular weight of approximately 270.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with 4-methylthiazole derivatives in the presence of suitable bases. The process may include steps such as:

  • Formation of the Benzamide: Reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
  • Thiazole Substitution: Introducing the thiazole moiety through nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

N-methoxy derivatives have been evaluated for their anticancer activity. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death . The thiazole moiety is believed to enhance this activity by interacting with cellular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research suggests that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models . This property makes it a candidate for further development in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been noted for its inhibitory effects on enzymes such as urease, which are vital for the survival of certain pathogens .
  • Receptor Modulation: It may modulate receptors involved in pain and inflammation pathways, thereby exerting analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different biological contexts:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.
Showed anticancer effects in human breast cancer cell lines with IC50 values indicating significant potency.
Reported anti-inflammatory effects in murine models, reducing cytokine levels significantly.

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